- Preparation of azapeptide atazanavir analogs useful for treating HIV infections, World Intellectual Property Organization, , ,
Cas no 929621-33-0 (4-Bromo-2-chloro-6-fluorobenzaldehyde)
4-Bromo-2-chloro-6-fluorobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-chloro-6-fluoro-benzaldehyde
- 4-Bromo-2-chloro-6-fluorobenzaldehyde (ACI)
- 929621-33-0
- Benzaldehyde, 4-bromo-2-chloro-6-fluoro-
- EN300-1587426
- MFCD25460195
- SY243123
- DB-253107
- 4-?bromo-?2-?chloro-?6-?fluoro-benzaldehyde
- AS-43027
- CS-0146247
- Z1726015364
- PB48620
- 4-Bromo-2-chloro-6-fluorobenzaldehyde
- SCHEMBL19209562
- AKOS025403204
-
- MDL: MFCD25460195
- Inchi: 1S/C7H3BrClFO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
- InChI Key: SEDZRCPUNFGODD-UHFFFAOYSA-N
- SMILES: O=CC1C(Cl)=CC(Br)=CC=1F
Computed Properties
- Exact Mass: 235.90398g/mol
- Monoisotopic Mass: 235.90398g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 17.1Ų
4-Bromo-2-chloro-6-fluorobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013017453-250mg |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 97% | 250mg |
$480.00 | 2023-08-31 | |
| Alichem | A013017453-500mg |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 97% | 500mg |
$798.70 | 2023-08-31 | |
| Alichem | A013017453-1g |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 97% | 1g |
$1504.90 | 2023-08-31 | |
| Chemenu | CM302655-1g |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 95% | 1g |
$311 | 2021-06-16 | |
| Chemenu | CM302655-5g |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 95% | 5g |
$1030 | 2021-06-16 | |
| Chemenu | CM302655-10g |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 95% | 10g |
$1648 | 2021-06-16 | |
| TRC | B800298-10mg |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B800298-50mg |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B800298-100mg |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 100mg |
$ 210.00 | 2022-06-06 | ||
| Apollo Scientific | PC900170-250mg |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 95% | 250mg |
£82.00 | 2025-02-22 |
4-Bromo-2-chloro-6-fluorobenzaldehyde Production Method
Production Method 1
Production Method 2
- Preparation of biphenyl sulfides and sulfones as insecticides, miticides and nematicides, World Intellectual Property Organization, , ,
Production Method 3
1.2 -75 °C; 1 h, -75 °C
1.3 Reagents: Acetic acid Solvents: Diethyl ether ; -75 °C → rt
- Preparation of pyrroloimidazole derivative as EGFR inhibitor for the treatment of cancer, World Intellectual Property Organization, , ,
Production Method 4
- PD-L1 antagonist compound and application, World Intellectual Property Organization, , ,
Production Method 5
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; < -78 °C
- Preparation of quinoline/quinazoline-based compounds as rearrangement kinase inhibitors during transfection, China, , ,
Production Method 6
- Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups, Journal of the American Chemical Society, 2018, 140(8), 2789-2792
Production Method 7
1.2 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
- Preparation of 7-phenyl substituted 2-aminoquinazoline inhibitors of HPK1, World Intellectual Property Organization, , ,
Production Method 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; -70 °C → rt; 20 min, rt
- Heterocyclic compound intermediate, preparation method therefor and application thereof, World Intellectual Property Organization, , ,
4-Bromo-2-chloro-6-fluorobenzaldehyde Raw materials
- 1-Bromo-3-chloro-5-fluorobenzene
- Methyl 4-bromo-2-chloro-6-fluorobenzoate
- 4-Bromo-2-chlorobenzaldehyde
- 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
- Benzene, 5-bromo-1-chloro-2-ethenyl-3-fluoro-
- (4-Bromo-2-chloro-6-fluorophenyl)methanol
4-Bromo-2-chloro-6-fluorobenzaldehyde Preparation Products
4-Bromo-2-chloro-6-fluorobenzaldehyde Suppliers
4-Bromo-2-chloro-6-fluorobenzaldehyde Related Literature
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 4-Bromo-2-chloro-6-fluorobenzaldehyde
Research Brief on 4-Bromo-2-chloro-6-fluorobenzaldehyde (CAS: 929621-33-0) in Chemical and Biomedical Applications
4-Bromo-2-chloro-6-fluorobenzaldehyde (CAS: 929621-33-0) is a halogenated benzaldehyde derivative that has recently gained attention in chemical synthesis and pharmaceutical research. This compound serves as a versatile building block in organic synthesis, particularly in the development of novel drug candidates and functional materials. Recent studies have highlighted its role as a key intermediate in the synthesis of biologically active molecules, including kinase inhibitors and antimicrobial agents.
In the context of medicinal chemistry, 929621-33-0 has been utilized in the design of targeted therapies due to its unique halogen substitution pattern. The presence of bromo, chloro, and fluoro groups at specific positions on the benzene ring allows for selective functionalization and modulation of electronic properties, making it particularly valuable for structure-activity relationship (SAR) studies. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its application in developing potent PARP inhibitors with improved pharmacokinetic profiles.
The synthetic utility of 4-Bromo-2-chloro-6-fluorobenzaldehyde has been further explored in materials science. Researchers have reported its use in constructing liquid crystalline materials and organic electronic components, where the halogen atoms contribute to enhanced intermolecular interactions and charge transport properties. A recent patent application (WO2023056421) describes its incorporation into novel OLED materials with exceptional thermal stability and luminescent efficiency.
From a safety and handling perspective, current research emphasizes the importance of proper protocols when working with this compound. While not classified as extremely hazardous, studies recommend appropriate personal protective equipment due to potential skin and eye irritation. The compound's stability under various conditions has been systematically investigated, with findings suggesting optimal storage at 2-8°C under inert atmosphere to prevent degradation.
Ongoing research directions include exploring greener synthetic routes for 929621-33-0 production and expanding its applications in bioconjugation chemistry. A 2024 publication in Advanced Synthesis & Catalysis reported a novel photocatalytic method for its preparation with improved yield and reduced environmental impact. Additionally, its potential in PROTAC (proteolysis targeting chimera) development is currently under investigation by several pharmaceutical companies.
The market demand for 4-Bromo-2-chloro-6-fluorobenzaldehyde has shown steady growth, particularly in the Asia-Pacific region, driven by increasing pharmaceutical R&D activities. Analytical methods for its quantification and purity assessment have been refined, with recent advances in HPLC-MS techniques enabling detection at sub-ppm levels. This progress supports quality control in both research and industrial-scale applications.
In conclusion, 4-Bromo-2-chloro-6-fluorobenzaldehyde (929621-33-0) represents a valuable chemical entity with diverse applications in drug discovery and materials science. Its unique structural features continue to inspire innovative research across multiple disciplines, positioning it as an important tool in contemporary chemical and biomedical research.
929621-33-0 (4-Bromo-2-chloro-6-fluorobenzaldehyde) Related Products
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